molecular formula C9H12O3S B3070091 Methyl 3-(5-methoxythiophen-2-yl)propanoate CAS No. 1000896-80-9

Methyl 3-(5-methoxythiophen-2-yl)propanoate

Cat. No.: B3070091
CAS No.: 1000896-80-9
M. Wt: 200.26 g/mol
InChI Key: XPMLHYSGMCEJRI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(5-methoxythiophen-2-yl)propanoate typically involves the esterification of 3-(5-methoxythiophen-2-yl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

This would include the use of continuous reactors and efficient separation techniques to isolate the desired ester product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(5-methoxythiophen-2-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-(5-methoxythiophen-2-yl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential pharmacological properties, although it is not used clinically.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-(5-methoxythiophen-2-yl)propanoate is not well-defined due to its primary use in research settings. its interactions with various molecular targets and pathways can be studied to understand its potential effects. The methoxy group and thiophene ring are likely to play significant roles in its chemical reactivity and biological interactions .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(thiophen-2-yl)propanoate: Lacks the methoxy group, which may result in different chemical and biological properties.

    Ethyl 3-(5-methoxythiophen-2-yl)propanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.

    Methyl 3-(5-methylthiophen-2-yl)propanoate: Contains a methyl group on the thiophene ring instead of a methoxy group.

Uniqueness

Methyl 3-(5-methoxythiophen-2-yl)propanoate is unique due to the presence of the methoxy group on the thiophene ring, which can influence its reactivity and interactions with other molecules. This structural feature may impart distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

methyl 3-(5-methoxythiophen-2-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3S/c1-11-8(10)5-3-7-4-6-9(12-2)13-7/h4,6H,3,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPMLHYSGMCEJRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(S1)CCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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